3-chloro-5-isobutyl-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIASRYBLPCJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to 3-Chloro-5-isobutyl-1H-1,2,4-triazole
Established methods for the synthesis of this target molecule rely on classical organic reactions, primarily focusing on the sequential construction of the triazole ring followed by or concurrent with the introduction of the chloro and isobutyl groups.
Cyclization Reactions of Precursors (e.g., Hydrazine (B178648) Derivatives, Nitriles)
The formation of the 1,2,4-triazole (B32235) ring is often accomplished through the cyclization of linear precursors. A common and versatile approach involves the reaction of hydrazine or its derivatives with compounds containing a nitrile group. For the synthesis of this compound, a plausible route would involve the cyclization of a precursor already containing the isobutyl moiety.
One potential pathway begins with the reaction of isobutyronitrile (B166230) with a hydrazine derivative. The resulting intermediate can then undergo cyclization to form the 5-isobutyl-1H-1,2,4-triazole ring system. The specific choice of hydrazine derivative and reaction conditions can influence the final substitution pattern on the triazole ring. For instance, the use of amidrazones, which are derivatives of hydrazines, is a well-established method for the synthesis of 1,2,4-triazoles.
A general representation of this cyclization approach is the reaction of an appropriate amidrazone with a suitable cyclizing agent. The amidrazone itself can be synthesized from the corresponding nitrile.
Chlorination and Alkylation Approaches for Isobutyl and Chloro Substituents
Once the 1,2,4-triazole ring is formed, or during its formation, the isobutyl and chloro substituents can be introduced.
Alkylation: The isobutyl group can be introduced by alkylating a pre-formed 1,2,4-triazole ring. The alkylation of 1,2,4-triazoles can result in a mixture of N1 and N4-alkylated isomers, and the regioselectivity can be influenced by the choice of alkylating agent, base, and solvent. For instance, the reaction of 3-chloro-1H-1,2,4-triazole with an isobutyl halide (e.g., isobutyl bromide) in the presence of a suitable base would be a direct approach to introduce the isobutyl group.
Chlorination: The chloro substituent can be introduced through various chlorination methods. If starting from a 5-isobutyl-1H-1,2,4-triazol-3-ol, the hydroxyl group can be converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Alternatively, direct chlorination of the 5-isobutyl-1H-1,2,4-triazole ring might be possible using a suitable chlorinating agent, though this may lead to a mixture of products. A synthetic strategy could also involve a precursor that already contains a chloro group, which is then carried through the cyclization reaction.
A logical synthetic sequence could therefore be:
Synthesis of 5-isobutyl-1H-1,2,4-triazol-3-ol from isobutyric acid hydrazide and a suitable one-carbon synthon.
Chlorination of the resulting triazolol to yield this compound.
Advanced Synthetic Techniques for 1,2,4-Triazole Derivatives
To overcome some of the limitations of traditional methods, such as harsh reaction conditions, long reaction times, and the formation of side products, several advanced synthetic techniques have been developed for the synthesis of 1,2,4-triazole derivatives. These methods offer improvements in terms of efficiency, selectivity, and environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.orgrsc.org For the synthesis of 1,2,4-triazoles, microwave irradiation can significantly reduce reaction times and improve yields. rjptonline.orgthieme-connect.com The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407), for example, proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. thieme-connect.comorganic-chemistry.org This technique can be applied to the cyclization step in the synthesis of the this compound core, potentially leading to a more efficient process. The direct reaction of a nitrile and a hydrazide under microwave conditions has been reported for the efficient synthesis of 3,5-disubstituted 1,2,4-triazoles. scipublications.com
| Technique | Advantages | Reaction Time |
| Conventional Heating | Standard laboratory procedure | Hours to days |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions | Minutes to hours |
Metal-Catalyzed Coupling Reactions for Ring Formation and Functionalization
Metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including 1,2,4-triazoles. Copper and palladium catalysts are particularly effective in promoting the formation of the triazole ring and in the subsequent functionalization.
Copper-Catalyzed Reactions: Copper catalysts are widely used for the synthesis of 1,2,4-triazoles. nih.govfrontiersin.org Copper-catalyzed one-pot syntheses of substituted 1,2,4-triazoles from nitriles and hydroxylamine (B1172632) have been developed, offering a convenient and efficient route. researchgate.net These methods often use inexpensive and readily available copper salts as catalysts. isres.org Copper-catalyzed cycloaddition reactions are also a key strategy for forming the triazole ring. nih.govfrontiersin.org
Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their utility in cross-coupling reactions, which can be employed for the functionalization of the 1,2,4-triazole ring. researchgate.net For instance, a pre-formed chloro-substituted triazole could potentially undergo a palladium-catalyzed cross-coupling reaction to introduce the isobutyl group, although direct alkylation is more common for this type of substituent. Palladium complexes with N-heterocyclic carbene ligands derived from 1,2,4-triazoles have also been developed and used as catalysts in reactions like the Heck reaction. acs.orguclm.es
| Catalyst | Reaction Type | Application in 1,2,4-Triazole Synthesis |
| Copper (Cu) | Cycloaddition, One-pot synthesis | Ring formation from nitriles and hydrazines/hydroxylamine. nih.govfrontiersin.orgresearchgate.netisres.org |
| Palladium (Pd) | Cross-coupling, C-H activation | Functionalization of the triazole ring. researchgate.netthieme-connect.comfrontiersin.org |
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. acs.org This approach offers significant advantages in terms of atom economy, step economy, and reduction of waste. Several MCRs have been developed for the synthesis of substituted 1,2,4-triazoles. isres.orgacs.org
For instance, a one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines can provide rapid access to a wide range of 1,3,5-trisubstituted 1,2,4-triazoles. isres.org Another example is the metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones to generate hybrid molecules containing a 1,2,4-triazole moiety. rsc.org The development of an MCR for this compound would involve the simultaneous combination of precursors for the triazole ring and the chloro and isobutyl substituents in a single synthetic operation.
Oxidative Cyclization Methods
Oxidative cyclization represents a significant strategy for the synthesis of 1,2,4-triazole rings, involving the formation of the heterocyclic system through an oxidation-induced ring closure. These methods often utilize hydrazone derivatives as key precursors. nih.govresearchgate.net A variety of oxidizing agents have been employed to facilitate this transformation, each with its own advantages regarding reaction conditions and substrate scope.
Commonly used oxidizing agents include:
Selenium Dioxide (SeO₂): An efficient method for synthesizing 1,2,4-triazoles involves the oxidative cyclization of hydrazones using SeO₂. This approach has been successful in constructing fused 1,2,4-triazole systems with moderate to good yields, ranging from 79% to 98%. nih.govfrontiersin.org
Ceric Ammonium Nitrate (CAN): CAN serves as both an oxidant and a Lewis acid in the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles. nih.gov The reaction, often carried out in polyethylene (B3416737) glycol (PEG), proceeds from hydrazones to afford the triazole products in good to excellent yields (61% to 97%). nih.govfrontiersin.org
Copper Catalysts with Oxygen: A facile one-pot method utilizes a copper catalyst and molecular oxygen (O₂) as the oxidant to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. nih.gov This cascade addition-oxidation-cyclization process can achieve high yields, around 91%. nih.govfrontiersin.org
Other Reagents: Various other oxidizing agents like sodium hypochlorite (B82951) (NaClO), calcium hypochlorite (Ca(ClO)₂), Dess–Martin periodinane, and Ley's oxidizing agent (TPAP/NMO) have also been effectively used for the cyclization of 1,2,4-triazenes into 1,2,4-triazoles under mild conditions. researchgate.net Metal-free approaches using iodine as a catalyst under aerobic oxidative conditions have also been developed, proceeding through a cascade of C-H functionalization and C-N bond formations. isres.orgorganic-chemistry.org
These methods highlight the importance of the oxidant in the final ring-closing step to form the aromatic triazole system. The choice of oxidant can influence the reaction conditions, from the use of metal catalysts to more environmentally friendly metal-free systems. researchgate.netisres.org
Precursors and Reaction Optimization in Triazole Synthesis
The successful synthesis of this compound hinges on the careful selection of precursors and the optimization of reaction conditions to maximize yield and purity.
Role of N-Acylamidrazones and Other Key Intermediates
The formation of the 1,2,4-triazole ring often proceeds through key intermediates that dictate the final arrangement of substituents.
N-Acylamidrazones: These are crucial intermediates in many synthetic routes to 1,3,5-trisubstituted-1,2,4-triazoles. researchgate.netresearchgate.net They are typically formed by the N-acylation of amide derivatives. The subsequent cyclization of these N-acylated intermediates with hydrazine derivatives, often under microwave irradiation, provides an efficient pathway to the triazole products. researchgate.net
Amidrazones: Serving as a key nitrogen source, amidrazones can be reacted with anhydrides under solvent-free conditions using a recyclable catalyst like HClO₄-SiO₂ to produce 1,2,4-triazole derivatives with moderate to high yields (55%–95%). frontiersin.org
Hydrazones: As mentioned previously, hydrazones are common precursors in oxidative cyclization methods. nih.gov They can be synthesized from aldehydes or ketones and hydrazine derivatives. For the target compound, a hydrazone derived from isovaleraldehyde (B47997) would be a logical precursor.
Other Intermediates: A variety of other starting materials and intermediates are used, including amidines, nitriles, and aryl diazonium salts, which serve as sources for the nitrogen and carbon atoms required for the triazole ring. frontiersin.orgisres.org For instance, a one-pot, two-step process starting from a carboxylic acid and an amidine can produce 1,3,5-trisubstituted-1,2,4-triazoles with excellent yield and high regioselectivity. frontiersin.org
Catalyst and Solvent Effects on Reaction Outcomes
Copper Catalysts: Copper complexes are widely used due to their low cost and high efficiency. organic-chemistry.org For example, a copper-bromide complex supported on MCM-41 has been used in cascade reactions to produce 3,5-disubstituted-1,2,4-triazoles. nih.gov Copper(II) catalysts can also be used in the [3+2] cycloaddition of isocyanides with diazonium salts to selectively form 1,5-disubstituted 1,2,4-triazoles. isres.org
Silver Catalysts: In contrast to copper, using a silver(I) catalyst in the same [3+2] cycloaddition reaction selectively yields 1,3-disubstituted-1,2,4-triazoles. frontiersin.orgisres.org
Palladium/Copper Bimetallic Systems: These have been employed in three-component cycloaddition reactions to prepare 1,2,3-triazoles, demonstrating the utility of bimetallic catalysis. nih.gov
Metal-Free Catalysis: To avoid metal contamination in the final product, metal-free catalytic systems have been developed. Iodine, for example, can catalyze the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines under aerobic conditions. organic-chemistry.org Weak bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are also crucial in certain metal-free cyclization reactions. nih.govfrontiersin.org
Solvent Effects: The solvent can affect reactant solubility, reaction rate, and sometimes the reaction pathway itself.
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are commonly used. isres.orgacs.org In some cases, DMF can even act as a carbon source for the triazole ring. isres.org
Alcohols and Ethers: Ethanol (B145695) and acetonitrile (B52724) are often used, sometimes in mixed solvent systems, to broaden the substrate scope. nih.gov Ethers can also serve as both solvent and reactant in certain copper-catalyzed reactions. nih.gov
Green Solvents: Polyethylene glycol (PEG) has been used as a recyclable and environmentally benign solvent medium for oxidative cyclization reactions using CAN. nih.govfrontiersin.org Water is also being explored as a green solvent for some nickel-catalyzed triazole syntheses. mdpi.com
Solvent-Free Conditions: Some reactions are performed under solvent-free conditions, particularly with microwave irradiation, which can lead to shorter reaction times and higher yields. frontiersin.org
| Catalyst | Solvent | Key Outcome/Advantage | Yield Range | Reference |
|---|---|---|---|---|
| Ag(I) | Not Specified | Selective formation of 1,3-disubstituted-1,2,4-triazoles | ~88% | frontiersin.org |
| Cu(II) | Not Specified | Selective formation of 1,5-disubstituted-1,2,4-triazoles | ~79% | frontiersin.org |
| [phen-McM-41-CuBr] | Not Specified | Cascade addition-oxidation-cyclization; High yield | ~91% | nih.govfrontiersin.org |
| Ceric Ammonium Nitrate (CAN) | Polyethylene Glycol (PEG) | Oxidative cyclization; Green solvent | 61% - 97% | nih.govfrontiersin.org |
| HClO₄-SiO₂ | Solvent-free | Recyclable catalyst; Good tolerance of substituents | 55% - 95% | frontiersin.org |
| Iodine | Not Specified | Metal-free aerobic oxidation | Moderate to Good | organic-chemistry.org |
| None (Microwave) | Formamide | Catalyst-free; Rapid reaction | Good | organic-chemistry.org |
Yield and Purity Considerations in Target Compound Preparation
Achieving high yield and purity is a primary goal in the synthesis of this compound. Several factors must be carefully controlled.
Reaction Temperature: Temperature plays a critical role. For example, in the synthesis of bis(1,2,3-triazole), yields were found to increase as the reaction temperature was decreased from 70°C to 0°C. nih.govfrontiersin.org However, other reactions may require high temperatures, up to 260°C, to drive the reaction to completion. google.com
Molar Ratio of Reactants: The stoichiometry of the reactants is crucial. Using an excess of one reactant, such as formamide in the reaction with hydrazine hydrate, can significantly improve the yield of 1H-1,2,4-triazole to over 90%. google.com
Reaction Time: Optimizing the reaction time is essential to ensure complete conversion of starting materials without the formation of degradation products. acs.org
Purity and Purification: The purity of the final compound is paramount, especially for applications in medicinal chemistry or materials science.
Side Reactions: The formation of isomers and other by-products can complicate purification. The choice of catalyst, as discussed, is a key strategy to control regioselectivity and minimize isomeric impurities. frontiersin.org
Purification Methods: Common purification techniques include vacuum distillation to remove excess solvents or volatile starting materials, followed by recrystallization. google.com Recrystallization from a suitable solvent, such as ethyl acetate, is effective in obtaining a high-purity product. google.commdpi.com The choice of recrystallization solvent is critical and may require screening to find optimal conditions that maximize recovery of the pure compound. mdpi.com For instance, a crude product with 90-96% purity can often be improved to >98% purity after recrystallization. google.com
| Synthetic Method | Key Reagents/Conditions | Product Type | Reported Yield | Reference |
|---|---|---|---|---|
| Oxidative Cyclization | Hydrazones, SeO₂ | Fused 1,2,4-triazoles | 79% - 98% | nih.govfrontiersin.org |
| Oxidative Cyclization | Hydrazones, Ceric Ammonium Nitrate (CAN), PEG | 3,4,5-trisubstituted-1,2,4-triazoles | 61% - 97% | nih.govfrontiersin.org |
| Cascade Reaction | Amide, Nitrile, Copper catalyst, O₂ | 3,5-disubstituted-1,2,4-triazoles | ~91% | nih.govfrontiersin.org |
| [3+2] Cycloaddition | Aryl diazonium salts, Isocyanide, Ag(I) catalyst | 1,3-disubstituted-1,2,4-triazoles | ~88% | frontiersin.org |
| Reaction with Amidrazones | Amidrazone, Anhydride, HClO₄-SiO₂ | 1,2,4-triazole derivatives | 55% - 95% | frontiersin.org |
| Hydrazine/Formamide Reaction | Hydrazine hydrate, Formamide, High Temp. | 1H-1,2,4-triazole | 95% - 98% (in-situ) | google.com |
Nucleophilic Substitution Reactions of the Chloro Position (Position 3)
The chlorine atom at the C3 position of the triazole ring is a key functional handle for derivatization. Its reactivity is enhanced by the electron-withdrawing nature of the triazole ring, making it a good leaving group in nucleophilic substitution reactions. ontosight.ai
The chloro group can be readily displaced by various nucleophiles, including amines and water, leading to the formation of aminated and hydroxylated derivatives, respectively.
Amination: The reaction with primary or secondary amines typically proceeds under basic conditions to yield 3-amino-5-isobutyl-1H-1,2,4-triazoles. These reactions are fundamental in the synthesis of derivatives with diverse biological activities. The general reaction involves heating the chloro-triazole with an excess of the desired amine, sometimes in the presence of a non-nucleophilic base to scavenge the HCl produced.
Hydrolysis: While direct hydrolysis may require forcing conditions, the chloro group can be converted to a hydroxyl group, yielding 5-isobutyl-1H-1,2,4-triazol-3(2H)-one. This transformation is often carried out in the presence of a strong acid or base at elevated temperatures. The resulting triazolone exists in tautomeric equilibrium. daneshyari.com
| Reactant | Nucleophile | Conditions | Product |
|---|---|---|---|
| This compound | Ammonia (NH₃) | Aqueous or alcoholic solution, heat | 5-isobutyl-1H-1,2,4-triazol-3-amine |
| This compound | Sodium Hydroxide (NaOH) | Aqueous solution, heat | 5-isobutyl-1H-1,2,4-triazol-3(2H)-one |
| This compound | Primary Amine (R-NH₂) | Solvent (e.g., EtOH, DMF), Base (e.g., K₂CO₃), heat | N-substituted-5-isobutyl-1H-1,2,4-triazol-3-amine |
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for forming carbon-carbon bonds at the C3 position. The Suzuki-Miyaura coupling is a prominent example, enabling the introduction of aryl or heteroaryl substituents. nih.gov
This reaction typically involves the coupling of the this compound with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. This strategy significantly expands the molecular diversity accessible from the chloro-triazole precursor. nih.gov
| Component | Example |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, Water mixtures |
| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) |
Triazole Ring Functionalization and Modification
Beyond substitution at the chloro position, the triazole ring itself can undergo further functionalization.
Due to the high electron density on the nitrogen atoms and the electron deficiency of the carbon atoms, electrophilic substitution on the 1,2,4-triazole ring occurs at the nitrogen atoms. chemicalbook.com The carbon atoms are generally not susceptible to electrophilic attack.
Alkylation and Acylation: The N-H proton of the triazole ring is acidic and can be removed by a base. chemicalbook.com The resulting triazolate anion is a potent nucleophile and can react with various electrophiles. Alkylation with alkyl halides or acylation with acid chlorides can occur at the N1, N2, or N4 positions, often leading to a mixture of isomers. chemicalbook.com The regioselectivity of these reactions can be influenced by the reaction conditions, including the choice of base, solvent, and electrophile. chemicalbook.com For instance, alkylation in the presence of sodium ethoxide in ethanol tends to favor substitution at the N1 position. chemicalbook.com
The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. ontosight.aimdpi.com This property allows for the design and synthesis of a wide array of metal-organic frameworks (MOFs) and coordination complexes. The triazole ring can act as a monodentate or a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. The specific coordination mode depends on the metal ion, the substituents on the triazole ring, and the reaction conditions.
Tautomerism and Isomerism of the 1,2,4-Triazole Core
The 1,2,4-triazole ring system exhibits prototropic tautomerism, meaning the N-H proton can reside on different nitrogen atoms. ijsr.netresearchgate.net For a 3,5-disubstituted 1,2,4-triazole, three tautomeric forms are possible: 1H, 2H, and 4H.
The relative stability of these tautomers is influenced by the electronic nature of the substituents at the C3 and C5 positions. ijsr.netresearchgate.net Theoretical and physical studies on similar chloro-substituted 1,2,4-triazoles suggest that the 1H tautomer is generally the most stable. ijsr.net The rapid interconversion between these tautomers can make their separation difficult. chemicalbook.com This tautomeric behavior is a critical consideration in its reactivity and interactions with biological systems. researchgate.net
Chemical Reactivity and Derivatization
The chemical behavior of 3-chloro-5-isobutyl-1H-1,2,4-triazole is significantly influenced by the electronic properties of its heterocyclic ring and the nature of its substituents. A key aspect of its reactivity is the phenomenon of annular tautomerism, which involves the migration of a proton between the nitrogen atoms of the triazole ring. This dynamic equilibrium affects the molecule's physical and chemical properties, including its reactivity in derivatization reactions.
The 1,2,4-triazole (B32235) ring system is capable of existing in different tautomeric forms due to the mobility of the N-H proton. nih.govresearchgate.net For a monosubstituted or asymmetrically disubstituted 1,2,4-triazole like this compound, three potential annular tautomers can exist: the 1H, 2H, and 4H forms.
The unsubstituted 1,2,4-triazole typically exists as two tautomers, the 1H- and 4H-forms, with studies indicating that the 1H-1,2,4-triazole is generally the more stable of the two. nih.govijsr.net When substituents are introduced onto the carbon atoms of the ring, the relative stability of the possible tautomers can be altered, and a third tautomer, the 2H form, becomes possible in asymmetrically substituted cases.
For 3-chloro-5-isobutyl-1,2,4-triazole, the three possible tautomeric forms are:
This compound : The proton is located on the N1 nitrogen atom.
3-chloro-5-isobutyl-2H-1,2,4-triazole : The proton is located on the N2 nitrogen atom.
3-chloro-5-isobutyl-4H-1,2,4-triazole : The proton is located on the N4 nitrogen atom.
The equilibrium between these forms is a dynamic process, and the predominant tautomer in a given state (gas, solution, or solid) depends on various factors, including the electronic effects of the substituents. researchgate.net
Table 1: Possible Annular Tautomers of 3-chloro-5-isobutyl-1,2,4-triazole
| Tautomeric Form | Proton Position | IUPAC Name |
|---|---|---|
| 1H | N1 | This compound |
| 2H | N2 | 3-chloro-5-isobutyl-2H-1,2,4-triazole |
The tautomeric equilibrium of substituted 1,2,4-triazoles is strongly influenced by the electronic nature of the substituents attached to the ring. acs.orgnih.gov The chloro and isobutyl groups at the C3 and C5 positions, respectively, exert opposing electronic effects that dictate the relative stabilities of the 1H, 2H, and 4H tautomers.
Chloro Group (at C3): The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which decreases the electron density within the triazole ring.
Isobutyl Group (at C5): The isobutyl group is an alkyl substituent and acts as an electron-donating group through an inductive effect, which increases the electron density in the ring.
Theoretical and physical studies on simpler substituted 1,2,4-triazoles provide insight into the likely equilibrium for this compound. For instance, in 3-chloro-1,2,4-triazole, the stability order of the tautomers has been established as 3-chloro-1H > 5-chloro-1H > 3-chloro-4H. researchgate.netijsr.net This suggests a preference for the proton to be located on a nitrogen atom away from the electron-withdrawing chloro group.
The presence of the electron-donating isobutyl group at the C5 position further complicates the equilibrium. Electron-releasing substituents are known to affect the stability of tautomeric forms. researchgate.net The isobutyl group would be expected to increase the basicity of the adjacent nitrogen atoms (N1 and N4), potentially influencing the proton's preferred location. The interplay between the electron-withdrawing nature of the chlorine and the electron-donating nature of the isobutyl group determines the final tautomeric preference. The relative stability is a result of complex intramolecular interactions between the substituents and the electron donor/acceptor centers of the triazole ring. acs.org While specific experimental data for this compound is not detailed, the established principles of substituent effects on 1,2,4-triazole tautomerism allow for a qualitative prediction of the equilibrium.
Table 2: Influence of Substituents on Tautomeric Stability
| Substituent | Position | Electronic Effect | Influence on Tautomeric Equilibrium |
|---|---|---|---|
| Chloro | C3 | Electron-withdrawing | Destabilizes tautomers with proton on adjacent nitrogen atoms (e.g., N2, N4). Favors the 1H tautomer. researchgate.netijsr.net |
Structure Activity Relationship Sar and Mechanistic Investigations
Molecular Interactions with Biological Targets
The 1,2,4-triazole (B32235) ring is a recognized pharmacophore that engages with biological receptors through a variety of non-covalent interactions. nih.gov These interactions are fundamental to the compound's affinity and specificity for its targets.
The 1,2,4-triazole nucleus possesses both hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen atoms) capabilities. nih.govresearchgate.net This allows 3-chloro-5-isobutyl-1H-1,2,4-triazole to form crucial hydrogen bonds with amino acid residues within the active sites of enzymes and receptors. The inherent dipole moment of the triazole ring also facilitates strong dipole-dipole interactions, further stabilizing the ligand-receptor complex and contributing to its binding affinity. nih.gov
The substituents on the triazole core significantly influence the compound's pharmacological profile. Structure-activity relationship studies on various triazole derivatives consistently demonstrate the importance of these appended groups. nih.gov
Isobutyl Group: The isobutyl group at the 5-position primarily contributes to the molecule's lipophilicity. This characteristic is crucial for its ability to cross biological membranes and access target sites. The size and steric bulk of the isobutyl group also play a critical role in determining how the molecule fits into the binding pocket of a receptor, thereby influencing its binding affinity and selectivity.
Table 1: Influence of Substituents on the Biological Activity of 1,2,4-Triazole Derivatives (Illustrative Examples)
| Base Scaffold | Substituent(s) | Observed Effect on Activity | Reference |
| 1,2,4-Triazole | 3,4-Dichlorobenzyl group | Potent antibacterial activity | nih.gov |
| 1,2,4-Triazole | Methoxy (B1213986) and Chloro groups | Enhanced antifungal efficacy | nih.gov |
| Myrtenal-Triazole Hybrid | 1,2,4-Triazole-thioether moiety | Increased antifungal activity | nih.gov |
This table presents findings from related 1,2,4-triazole series to illustrate general SAR principles.
The nitrogen atoms of the 1,2,4-triazole ring are fundamental to its mechanism of action, particularly in enzyme inhibition. The lone pair of electrons on the N4 atom (and potentially N1 or N2 depending on the specific interaction) is known to coordinate with metal ions present in the active sites of metalloenzymes. nih.gov A classic example is the inhibition of cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase in fungi or aromatase in humans. nih.govnih.gov In these cases, a triazole nitrogen atom forms a coordinate bond with the heme iron atom, effectively blocking the enzyme's catalytic activity. nih.govnih.gov
Mechanistic Pathways at the Molecular Level
The interactions of this compound at the molecular level can trigger a cascade of events, leading to the modulation of cell signaling pathways and direct inhibition or activation of enzymes.
Triazole-based compounds have been designed as inhibitors of key proteins in cell signaling, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase. nih.gov By inhibiting such kinases, these compounds can interfere with signal transduction pathways that are crucial for processes like cell proliferation and angiogenesis, which are hallmarks of cancer. While direct evidence for this compound is pending, its structural motifs are consistent with compounds known to target such pathways.
The primary mechanism of action for many biologically active triazoles is enzyme inhibition. nih.gov The 1,2,4-triazole scaffold is present in numerous compounds designed as potent and selective enzyme inhibitors. nih.govresearchgate.net
Inhibition of Cytochrome P450 Enzymes: As mentioned, triazoles are well-known inhibitors of cytochrome P450 enzymes. This mechanism involves the coordination of a ring nitrogen atom with the central heme iron atom of the enzyme, preventing the binding and metabolism of the natural substrate. nih.govontosight.ai This is the established mechanism for azole antifungal drugs that inhibit ergosterol (B1671047) biosynthesis and for aromatase inhibitors used in cancer therapy. nih.govnih.gov
Inhibition of Other Enzymes: Beyond cytochrome P450, triazole derivatives have been shown to inhibit a wide range of other enzymes, including cholinesterases (acetylcholinesterase and butyrylcholinesterase), α-glucosidase, and thymidine (B127349) phosphorylase. nih.govresearchgate.netdovepress.com The inhibition mechanism in these cases typically involves the formation of hydrogen bonds, hydrophobic interactions, and dipole interactions within the enzyme's active site, preventing the substrate from binding or the catalytic reaction from proceeding.
Table 2: Examples of Enzymes Inhibited by 1,2,4-Triazole Derivatives
| Enzyme Target | Therapeutic Area | Reference |
| Lanosterol 14α-demethylase (CYP51) | Antifungal | nih.govontosight.ai |
| Aromatase (CYP19A1) | Anticancer | nih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.govresearchgate.net |
| α-Glucosidase | Diabetes Mellitus | nih.govresearchgate.net |
| Thymidine Phosphorylase (TP) | Anticancer | dovepress.com |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anticancer | nih.gov |
Disruption of Biosynthetic Pathways (e.g., Ergosterol Biosynthesis)
A primary mechanism of action for many 1,2,4-triazole-containing compounds, particularly in the context of antifungal activity, is the disruption of ergosterol biosynthesis. nih.govapsnet.org Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity and function, ultimately inhibiting fungal growth. apsnet.org
The key target for this inhibition is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51). nih.govmdpi.com Triazole derivatives act as potent inhibitors of this enzyme. The mechanism involves the lone pair of electrons on a nitrogen atom of the triazole ring forming a coordinate bond with the heme iron atom at the active site of CYP51. mdpi.com This binding prevents the enzyme from catalyzing the C-14α demethylation of lanosterol, a critical step in the ergosterol biosynthesis pathway. apsnet.orgmdpi.com
This enzymatic blockade leads to two significant consequences:
A depletion of ergosterol, which alters the fluidity and permeability of the fungal cell membrane. frontiersin.org
An accumulation of 14α-methylated sterol precursors, such as lanosterol, which are toxic to the cell and can further disrupt membrane structure and the function of membrane-bound enzymes. frontiersin.orgnih.gov
Recent studies have also uncovered a secondary mechanism where the accumulation of these sterol intermediates induces a negative feedback loop that further regulates pathway activity, highlighting a complex interplay of factors beyond simple enzyme inhibition. nih.gov The antifungal efficacy of compounds like this compound is thus predicated on this well-established disruption of a critical fungal biosynthetic pathway.
Ligand Activity for Specific Molecular Receptors (e.g., Voltage-Gated Sodium Channels)
Beyond their role as enzyme inhibitors, certain 1,2,4-triazole derivatives have been identified as ligands for specific molecular receptors, notably voltage-gated sodium channels (VGSCs). researchgate.netnih.gov This interaction is particularly relevant to the anticonvulsant properties observed in some analogues. nih.gov
Studies on a class of 4-alkyl-5-aryl-1,2,4-triazole-3-thiones have demonstrated that these compounds exhibit anticonvulsant activity by acting as VGSC ligands. researchgate.netnih.gov While mechanistic investigations confirmed they did not significantly affect GABAergic neurotransmission, their affinity for VGSCs was established in the low micromolar range. nih.gov Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons, and blockers of these channels are a major class of antiepileptic drugs. bohrium.com
The interaction of these triazole compounds with VGSCs suggests a potential mechanism for neuronal activity modulation. Docking simulations indicate that these molecules can fit into the binding cavity of human VGSCs, with unbranched alkyl chains on the triazole core being essential for strong interactions. researchgate.netbohrium.com This line of research establishes 4-alkyl-5-substituted-1,2,4-triazoles as a promising scaffold for the development of novel anticonvulsants targeting VGSCs. researchgate.netbohrium.com
Comparative SAR Studies with Analogues and Derivatives
Comparative SAR studies are crucial for optimizing the biological activity of the 1,2,4-triazole scaffold. By systematically modifying substituents at various positions on the ring, researchers can elucidate the structural requirements for potent and selective activity.
Impact of Structural Modifications on Biological Activity Profiles
The biological profile of 1,2,4-triazole derivatives is highly sensitive to structural changes on the heterocyclic core and its substituents.
Substituents at N-4: For anticonvulsant activity related to VGSC binding, the presence of unbranched alkyl chains, specifically from butyl to hexyl, at the N-4 position is considered essential for both high efficacy and strong receptor interaction. researchgate.netbohrium.com
Substituents at C-5: The nature of the group at the C-5 position significantly influences activity.
In anticonvulsant analogues, an aryl (phenyl) group at this position is often required, with small electron-withdrawing substituents on the phenyl ring enhancing affinity for VGSCs and protective activity. nih.govbohrium.com
The length of any linker between an aryl group and the C-5 position is also critical; elongation of this linker has been shown to decrease affinity for VGSCs. nih.gov
General Substituent Effects: For antifungal activity, the introduction of dihalobenzyl groups was found to be more effective for increasing efficacy compared to monohalobenzyl groups. nih.gov Similarly, the presence of methoxy and chloro substituents on aryl moieties has been linked to heightened antifungal activity. nih.gov
The following table summarizes key findings on how structural modifications impact biological activity.
| Position of Modification | Structural Change | Impact on Biological Activity | Activity Profile | Reference(s) |
| N-4 | Addition of unbranched alkyl chains (butyl to hexyl) | Essential for high activity and strong interaction | Anticonvulsant (VGSC) | researchgate.net, bohrium.com |
| C-5 | Presence of a substituted aryl ring | Beneficial for activity; small electron-withdrawing groups enhance efficacy | Anticonvulsant (VGSC) | bohrium.com |
| C-5 | Elongation of linker to aryl group | Decreased affinity | Anticonvulsant (VGSC) | nih.gov |
| General | Dihalobenzyl vs. Monohalobenzyl groups | Dihalo substitution leads to greater efficacy | Antibacterial/Antifungal | nih.gov |
| General | Methoxy and Chloro substituents on aryl rings | Associated with enhanced activity | Antifungal | nih.gov |
Substituent Effects on Electronic Properties and Biological Interactions
The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—profoundly influence how a 1,2,4-triazole derivative interacts with its biological target.
The chlorine atom at the C-3 position and the isobutyl group at the C-5 position of this compound are key determinants of its electronic profile. The chloro group is strongly electron-withdrawing and electronegative, which can influence the acidity of the N-H proton and the molecule's ability to participate in hydrogen bonding or other non-covalent interactions at a receptor site. researchgate.net Conversely, the isobutyl group is an electron-donating alkyl group that adds lipophilicity, which can be crucial for crossing biological membranes to reach a target.
Electron-Withdrawing Groups (EWGs): Halogens (like chlorine and fluorine) and nitro groups are common EWGs used in triazole analogues.
For antifungal activity, the presence of halogens or other EWGs like -NO2 and -CF3 on aryl substituents often leads to more potent inhibition of CYP51. nih.gov
For anticonvulsant activity, small EWGs on a C-5 aryl ring are beneficial for VGSC affinity. bohrium.com
Studies on the electronic absorption spectra of 3-chloro-5-substituted 1,2,4-triazoles show that ionization of the heterocycle does not significantly alter the energies of electron transitions, suggesting a degree of electronic stability conferred by the chloro-substituent. researchgate.net
Electron-Donating Groups (EDGs): Alkyl groups (like isobutyl) and alkoxy groups are common EDGs.
The introduction of alkyl and alkoxy substituents has been shown to enhance general antimicrobial activity in some series. researchgate.net
The interplay between these electronic effects governs the molecule's ability to bind effectively to a target, highlighting the importance of substituent choice in designing potent and selective agents.
| Substituent Type | Example(s) | General Electronic Effect | Influence on Biological Interactions | Reference(s) |
| Halogens | -Cl, -F | Electron-withdrawing, Electronegative | Often enhances antifungal and anticonvulsant activity by modifying binding affinity to targets like CYP51 and VGSCs. | bohrium.com, nih.gov |
| Alkyl Groups | -Isobutyl, -Butyl, -Hexyl | Electron-donating, Lipophilic | Increases lipophilicity, aiding membrane permeability. Specific chain lengths can be critical for fitting into receptor binding pockets (e.g., VGSCs). | researchgate.net, bohrium.com |
| Nitro/Trifluoromethyl | -NO₂, -CF₃ | Strongly Electron-withdrawing | Can significantly increase potency, sometimes more than halogens, in antifungal applications. | nih.gov |
| Alkoxy Groups | -OCH₃ | Electron-donating | Can enhance antimicrobial and antifungal activity. | nih.gov, researchgate.net |
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Analysis for Structural Elucidation and Conformation
Detailed spectroscopic data is fundamental for the unambiguous confirmation of a molecule's structure and the study of its conformational isomers. For 3-chloro-5-isobutyl-1H-1,2,4-triazole, this information is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
No published ¹H, ¹³C, or ¹⁵N NMR spectra or assigned chemical shift data for this compound could be located. Such data would be essential for mapping the proton and carbon framework of the molecule and confirming the connectivity of the isobutyl group to the triazole ring.
Infrared (IR) Spectroscopy
Specific IR absorption frequencies for this compound are not documented in the available literature. This data would typically identify characteristic functional group vibrations, such as N-H, C-N, and C-Cl bonds within the molecule.
Mass Spectrometry (MS)
While mass spectrometry is a standard technique for determining molecular weight and fragmentation patterns, specific mass spectral data, including the molecular ion peak and fragmentation analysis for this compound, is not available.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction of this compound. This analysis would be required to determine its precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Quantum Chemical Calculations
Computational studies are invaluable for understanding the electronic structure and predicting the properties of molecules.
Density Functional Theory (DFT) Studies
No specific Density Functional Theory (DFT) studies for this compound were found in the search results. Such computational research would provide insights into its optimized geometry, electronic properties like HOMO-LUMO energy levels, and predicted spectroscopic signatures.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For various 1,2,4-triazole (B32235) derivatives, these calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set.
Table 1: Representative Frontier Molecular Orbital Data for 1,2,4-Triazole Analogs
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
|---|---|---|---|---|
| Generic Triazole A | -6.164 | -2.086 | 4.078 | DFT/B3LYP/6-311++G(2d,p) |
| Generic Triazole B | -6.297 | -1.810 | 4.487 | DFT/B3LYP/6-311G(d,p) |
| Generic Triazole C | - | - | 3.97 | DFT/HF |
Note: This table presents generalized data from studies on various triazole derivatives to illustrate typical values. Data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In triazole derivatives, these regions are typically localized around nitrogen atoms due to their lone pairs of electrons.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
Green Regions: Denote areas of neutral or near-zero potential.
MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how a molecule might interact with a biological receptor.
Atomic Charge Distribution Analysis
Atomic charge distribution analysis provides quantitative information about the partial charges on each atom within a molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these charges. This information is crucial for understanding the molecule's electronic structure, dipole moment, and reactivity. For instance, identifying atoms with significant positive or negative charges can help predict sites for covalent modification or electrostatic interactions. In 1,2,3-triazole anions, for example, the electron-withdrawing power of substituent groups can be clearly demonstrated by changes in the total charge of the ring.
Computational Modeling for Molecular Interactions
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target.
The primary goals of molecular docking are:
Binding Pose Prediction: To determine the geometry of the ligand-receptor complex.
Binding Affinity Estimation: To calculate the strength of the interaction, often expressed as a docking score or binding energy (e.g., in kcal/mol).
For 1,2,4-triazole derivatives, which are known to have antifungal, herbicidal, and anticancer activities, docking studies are often performed against target enzymes like lanosterol (B1674476) 14α-demethylase (CYP51) in fungi or various kinases in cancer cells. rsc.org The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity.
In Silico ADME/T Prediction for Drug-likeness
Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico (computer-based) methods are used early in the drug discovery process to predict these properties, saving time and resources.
One of the most common tools for assessing drug-likeness is Lipinski's Rule of Five . drugbank.com This rule suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:
Molecular weight less than 500 Da. drugbank.com
Log P (a measure of lipophilicity) not greater than 5. drugbank.com
No more than 5 hydrogen bond donors. drugbank.com
No more than 10 hydrogen bond acceptors. drugbank.com
Various online tools and software packages, such as SwissADME and admetSAR, are used to calculate these and other ADME/T parameters, including water solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity. mdpi.compensoft.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications and Research Potential in Chemical Science
Applications in Medicinal Chemistry Research
The 1,2,4-triazole (B32235) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The unique combination of a halogen substituent and an alkyl group in 3-chloro-5-isobutyl-1H-1,2,4-triazole makes it an interesting candidate for drug discovery and development.
Antimicrobial Research (Antibacterial and Antifungal Potential)
Derivatives of 1,2,4-triazole are well-established for their broad-spectrum antimicrobial properties. The introduction of a halogen atom, such as chlorine, on the triazole ring has been shown to enhance the antimicrobial efficacy of these compounds.
Antibacterial Potential:
Research on various 3-substituted and 5-substituted 1,2,4-triazole derivatives has demonstrated their potential as antibacterial agents. For instance, a series of 1,2,4-triazole derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. The presence of a halogen substituent on the aromatic rings attached to the triazole core has been found to be beneficial for antibacterial activity.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Halogen-substituted 1,2,4-triazole derivative | Escherichia coli | Not specified |
| Amino-containing 1,2,4-triazole derivative | Staphylococcus aureus | Not specified |
Antifungal Potential:
The 1,2,4-triazole nucleus is a cornerstone of many commercial antifungal drugs, such as fluconazole (B54011) and itraconazole. These drugs act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The presence of a halogenated phenyl group is a common feature in many potent antifungal triazoles. Studies on various 1,2,4-triazole derivatives have shown that the introduction of alkyl and halogen substituents can lead to significant antifungal activity against a range of fungal pathogens. bohrium.com
| Compound/Derivative | Fungal Strain | MIC (µg/mL) |
| 1,2,4-triazole-5-thione derivative | Candida albicans | Not specified |
| Halogen-substituted 1,2,4-triazole derivative | Aspergillus niger | Not specified |
Anticancer Research (Apoptosis Induction, Cell Pathway Modulation)
The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Derivatives of 1,2,4-triazole have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and modulation of key cellular signaling pathways.
Apoptosis Induction:
Several studies have reported that 1,2,4-triazole derivatives can induce apoptosis in cancer cells. For example, certain Schiff base derivatives of 1,2,4-triazole have been found to trigger programmed cell death in human cancer cell lines. The presence of electron-withdrawing groups, such as halogens, on the aromatic rings of these derivatives often correlates with enhanced pro-apoptotic activity.
Cell Pathway Modulation:
1,2,4-triazole derivatives have been investigated for their ability to modulate various signaling pathways that are dysregulated in cancer. Some derivatives have been shown to inhibit protein kinases, which are key regulators of cell growth, proliferation, and survival. The structural features of this compound, particularly the chloro substituent, could contribute to its potential as a kinase inhibitor.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 1,2,4-triazole Schiff base derivative | Human breast cancer (MCF-7) | Not specified |
| 1,2,4-triazole-thiadiazole derivative | Human colon cancer (HCT-116) | Not specified |
Anti-inflammatory and Analgesic Research
The 1,2,4-triazole nucleus has been explored for the development of new anti-inflammatory and analgesic agents. nih.gov The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. mdpi.com
Anti-inflammatory Activity:
A number of 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. globalresearchonline.net The presence of various substituents on the triazole ring has been shown to influence their potency and selectivity for COX-1 and COX-2 isoforms. mdpi.com The structural characteristics of this compound suggest that it could be a candidate for further investigation as an anti-inflammatory agent.
Analgesic Activity:
In addition to their anti-inflammatory effects, some 1,2,4-triazole derivatives have also exhibited analgesic properties. nih.gov This dual activity makes them attractive candidates for the development of drugs that can alleviate both pain and inflammation. nih.govnih.gov Studies have shown that chloro, nitro, methoxy (B1213986), hydroxy, and bromo substituted derivatives exhibit excellent analgesic activity. nih.gov
Exploration of Other Pharmacological Activities (e.g., Anticonvulsant, Antiviral, Antioxidant, Neuroprotectant)
The versatility of the 1,2,4-triazole scaffold extends to a wide range of other pharmacological activities. nih.gov
Anticonvulsant Activity:
Certain 1,2,4-triazole derivatives have shown promise as anticonvulsant agents. researchgate.net The structural features of these compounds allow them to interact with targets in the central nervous system, leading to a reduction in seizure activity. A study on 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione highlighted its potential as a novel anticonvulsant drug candidate. researchgate.net
Antiviral Activity:
The 1,2,4-triazole ring is a key component of the antiviral drug ribavirin. This has spurred research into other 1,2,4-triazole derivatives as potential antiviral agents. bohrium.comnuft.edu.ua Studies have shown that some halogenated 1,2,4-triazole derivatives exhibit significant antiviral activity. researchgate.netnih.gov
Antioxidant Activity:
Several 1,2,4-triazole derivatives have been reported to possess antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage. This activity is often attributed to the presence of specific functional groups on the triazole ring.
Neuroprotectant Activity:
The potential of 1,2,4-triazole derivatives as neuroprotective agents is an emerging area of research. Their ability to modulate various cellular pathways suggests that they may have therapeutic applications in neurodegenerative diseases. nih.gov
Applications in Agrochemical Research
The 1,2,4-triazole ring is a prominent feature in many commercially successful fungicides used in agriculture. nih.gov
Fungicidal Efficacy against Plant Pathogens
Triazole fungicides are known for their broad-spectrum activity against a wide range of plant pathogenic fungi. nih.gov They act as sterol biosynthesis inhibitors, disrupting the formation of the fungal cell membrane. The presence of a halogenated aromatic ring is a common structural motif in many of these fungicides.
A series of novel 1,2,4-triazole derivatives containing an oxime ether and phenoxyl pyridinyl moiety were designed and synthesized, showing that some compounds exhibited broad-spectrum antifungal activities. nih.govnih.gov For example, compound (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime showed significant activity against several plant pathogens. nih.govresearchgate.net
| Compound/Derivative | Plant Pathogen | EC50 (mg/L) |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | S. sclerotiorum | 1.59 |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | P. infestans | 0.46 |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | R. solani | 0.27 |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | S. sclerotiorum | 0.12 |
Crop Protection Strategies and Development
The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of agricultural fungicides. Many commercially successful fungicides are based on this heterocyclic core, primarily due to their mechanism of action which often involves the inhibition of sterol biosynthesis in fungi, a crucial pathway for maintaining the integrity of their cell membranes. The presence of a halogen atom, such as chlorine, on the triazole ring can significantly influence the biological activity of the molecule.
While extensive research exists for various triazole derivatives in crop protection, specific studies focusing solely on this compound are not widely available in publicly accessible literature. However, based on the known structure-activity relationships of related compounds, it can be postulated that the isobutyl group at the 5-position could modulate the compound's lipophilicity, thereby affecting its uptake and translocation within plant tissues and its interaction with the target fungal enzymes. Further empirical research is necessary to fully elucidate its potential and efficacy as a crop protection agent.
Applications in Materials Science and Coordination Chemistry
The unique structural features of this compound make it a compound of interest in the fields of materials science and coordination chemistry.
Building Blocks for Complex Molecule Synthesis
The 1,2,4-triazole ring is a versatile building block in organic synthesis. The presence of multiple nitrogen atoms and a reactive chlorine substituent provides several sites for further functionalization. The chloro group can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. This reactivity makes this compound a potential precursor for the synthesis of more complex molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science.
Ligand Design in Coordination Chemistry
The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. Triazole-based ligands are known to form a diverse range of coordination complexes and polymers with interesting magnetic, optical, and catalytic properties. The isobutyl and chloro substituents on the this compound backbone can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their structure and reactivity. Research in this area would involve synthesizing and characterizing coordination compounds of this ligand with various transition metals to explore their potential applications.
Development of Advanced Materials
The ability of 1,2,4-triazole derivatives to participate in hydrogen bonding and π-π stacking interactions makes them attractive components for the design of advanced materials, including metal-organic frameworks (MOFs) and functional polymers. The specific substitutions on this compound could be exploited to control the self-assembly of molecules and the resulting material properties. However, specific research on the incorporation of this particular compound into advanced materials is yet to be extensively reported.
Applications in Energetic Materials Research
Nitrogen-rich heterocyclic compounds are a focal point in the research and development of energetic materials due to their high heats of formation and the generation of environmentally benign dinitrogen gas upon decomposition.
Q & A
Q. Critical Factors :
- Temperature : Excessive heat may lead to side reactions (e.g., decomposition of the triazole ring).
- Solvent polarity : Polar aprotic solvents enhance reaction efficiency by stabilizing ionic intermediates.
- Stoichiometry : Excess chlorinating agents improve yields but require careful quenching to avoid impurities.
How can researchers safely handle this compound given its potential hazards?
Basic Research Question
Safety protocols derived from analogous triazoles (e.g., 3-amino-1H-1,2,4-triazole) include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Storage : Keep in airtight containers, away from oxidizers, at controlled room temperature .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., isobutyl CH₂ groups at δ 2.5–3.0 ppm; triazole ring protons at δ 8.0–9.0 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, triazole rings typically show C–N bond lengths of ~1.32 Å .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion for C₆H₁₀ClN₃: 176.05 m/z) .
How can hydrogen bonding patterns influence the compound’s crystallographic packing and stability?
Advanced Research Question
Hydrogen bonding networks, analyzed via graph-set notation, determine crystal packing. For triazoles:
- N–H···N Interactions : Stabilize the lattice (e.g., R₂²(8) motifs in analogous compounds) .
- Role of Chlorine : The Cl substituent may engage in weak C–H···Cl interactions, affecting solubility and melting points .
Methodology : - Use Mercury or WinGX to visualize and quantify hydrogen bonds.
- Compare experimental data with DFT-calculated bond energies to resolve discrepancies .
How do researchers address contradictions in reported biological activities of triazole derivatives?
Advanced Research Question
Contradictions often arise from assay variability or structural analogs. Strategies include:
- Dose-Response Studies : Establish EC₅₀ values under standardized conditions (e.g., fixed pH and temperature) .
- Target-Specific Assays : Use enzyme inhibition kits (e.g., CYP450 isoforms) to isolate mechanisms .
- Meta-Analysis : Compare data across studies using tools like PCA (Principal Component Analysis) to identify outliers .
Example : Conflicting reports on antifungal activity may stem from differences in microbial strains or culture media. Replicate assays under controlled conditions .
What advanced computational methods predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., fungal lanosterol 14α-demethylase). Focus on triazole-Cl interactions with heme iron .
- MD Simulations : GROMACS simulates ligand-protein dynamics over 100+ ns to assess stability.
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, isobutyl) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
